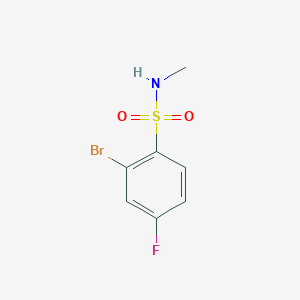

2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide” is a chemical compound that likely contains a benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds. This compound also likely contains bromine (Br), fluorine (F), and a sulfonamide group (SO2NH2) attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be based on the benzene ring, with the bromine, fluorine, methyl, and sulfonamide groups attached at specific positions . The exact structure would depend on the positions of these groups on the benzene ring.Chemical Reactions Analysis

The reactivity of this compound would depend on the presence and position of the substituent groups. Bromine and fluorine are halogens and might be susceptible to nucleophilic aromatic substitution reactions . The sulfonamide group could also influence the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of specific functional groups (like the sulfonamide group) would influence properties like solubility, melting point, boiling point, etc .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition for Antitumor Activity

A study conducted by Ilies et al. (2003) explored the inhibition of tumor-associated isozyme carbonic anhydrase (CA) IX by halogenated sulfonamides, including derivatives similar to 2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide. These compounds demonstrated potent inhibition of CA IX, with inhibition constants in the nanomolar range, suggesting potential applications as antitumor agents due to their selective inhibition profiles (Ilies et al., 2003).

Synthetic Applications

Ghorbani‐Vaghei et al. (2015) utilized N-halosulfonamides for the solvent-free synthesis of triazines, showcasing the reagent's utility in facilitating organic transformations under eco-friendly conditions. This method emphasizes the role of halosulfonamides in synthesizing heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals (Ghorbani‐Vaghei et al., 2015).

Crystal Structure and Hirshfeld Surface Analysis

Suchetan et al. (2016) investigated the crystal structures of closely related sulfonamides to this compound. Their study provides insights into the intermolecular interactions and packing patterns in these compounds, which is valuable for understanding their physicochemical properties and designing new materials with desired characteristics (Suchetan et al., 2016).

Fluorosulfonylation Reagents

Leng and Qin (2018) developed a new fluorosulfonylation reagent, demonstrating its application for regioselective synthesis of sulfonyl fluoride-containing compounds. This highlights the versatility of halosulfonamide derivatives in introducing sulfonyl fluoride groups, which are crucial in medicinal chemistry for enhancing the metabolic stability and bioavailability of pharmaceuticals (Leng & Qin, 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-4-fluoro-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCFNIHWCVOCRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[4-({[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}sulfamoyl)phenyl]propanamide](/img/structure/B2582832.png)

![4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2582836.png)

![2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2582838.png)

![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2582842.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2582846.png)

![2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2582853.png)

![3-[(2-Methylpropyl)sulfamoyl]benzoic acid](/img/structure/B2582855.png)